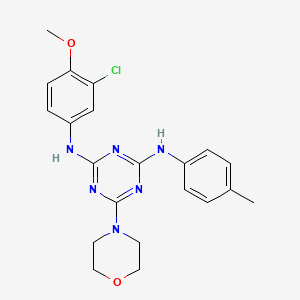

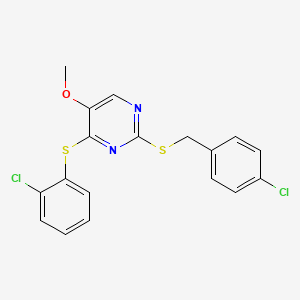

![molecular formula C17H14FN5O2S B2372935 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1211642-59-9](/img/structure/B2372935.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazol-6-yl group, a fluorophenyl group, an ethyl group, a methylisoxazole group, and a carboxamide group .

Molecular Structure Analysis

The compound contains a thiazolo[3,2-b][1,2,4]triazol-6-yl group, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The fluorophenyl group is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis of hybrid molecules containing this compound has been explored. These molecules exhibit antimicrobial, antilipase, and antiurease activities. Compounds derived from this process demonstrate moderate antimicrobial activity against various microorganisms and some exhibit specific antiurease and antilipase activities (Başoğlu et al., 2013).

Design and Synthesis for Anti-inflammatory and Analgesic Agents

The compound is used in the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with anti-inflammatory agents like flurbiprofen. These compounds maintain analgesic/anti-inflammatory activity and are found to be safer regarding gastric lesion risks (Doğdaş et al., 2007).

Synthesis of Heterocyclic Condensed Systems

A series of new heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class have been synthesized. These compounds show antimicrobial activity against bacteria and yeasts (Bărbuceanu et al., 2015).

Anticonvulsant Evaluation in Mice

This compound is used in synthesizing new derivatives for anticonvulsant activities. Some derivatives show selective protection against seizures with significant protective indexes in specific tests (Deng et al., 2014).

Synthesis and Antimicrobial Activity

The synthesis of 2-p-fluorophenyl-5-p-bromophenylthiazolo[3,2-b]-s-triazole demonstrates potent antibacterial and antifungal activities, offering potential as therapeutic agents (Mohan, 2002).

Synthesis of Anticancer Agents

The compound's derivatives have shown potential as anticancer agents, particularly effective against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Lesyk et al., 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects .

Mode of Action

It is known that similar compounds can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to inhibit Top1, a DNA topoisomerase, which is crucial for DNA replication .

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may affect pathways related to inflammation, pain perception, and cell proliferation .

Result of Action

Similar compounds have been reported to exhibit potent analgesic and anti-inflammatory activities .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O2S/c1-10-8-14(22-25-10)16(24)19-7-6-11-9-26-17-20-15(21-23(11)17)12-4-2-3-5-13(12)18/h2-5,8-9H,6-7H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJLRPFJBXFGGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

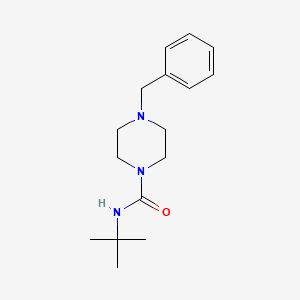

![Ethyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2372853.png)

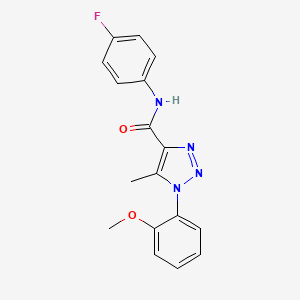

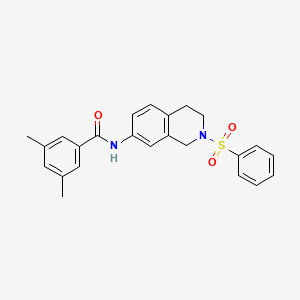

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)

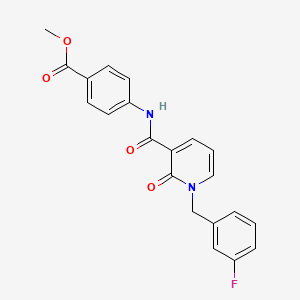

![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)

![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)

![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372875.png)